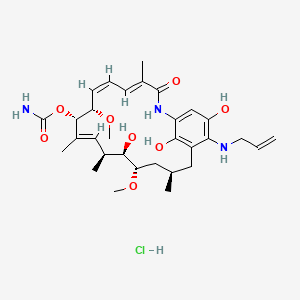

Retaspimycin Hydrochloride

Description

This compound is the hydrochloride salt of a small-molecule inhibitor of heat shock protein 90 (HSP90) with antiproliferative and antineoplastic activities. Retaspimycin binds to and inhibits the cytosolic chaperone functions of HSP90, which maintains the stability and functional shape of many oncogenic signaling proteins and may be overexpressed or overactive in tumor cells. Retaspimycin-mediated inhibition of HSP90 promotes the proteasomal degradation of oncogenic signaling proteins in susceptible tumor cell populations, which may result in the induction of apoptosis.

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 10 investigational indications.

See also: Retaspimycin (has active moiety).

Properties

IUPAC Name |

[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-13,20,22-trihydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3-oxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H45N3O8.ClH/c1-8-12-33-26-21-13-17(2)14-25(41-7)27(36)19(4)15-20(5)29(42-31(32)39)24(40-6)11-9-10-18(3)30(38)34-22(28(21)37)16-23(26)35;/h8-11,15-17,19,24-25,27,29,33,35-37H,1,12-14H2,2-7H3,(H2,32,39)(H,34,38);1H/b11-9-,18-10+,20-15+;/t17-,19+,24+,25+,27-,29+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIRUWDYJGMHDHJ-AFXVCOSJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=C(C(=C2O)C1)NCC=C)O)C)OC)OC(=O)N)C)C)O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=C(C(=C2O)C1)NCC=C)O)/C)OC)OC(=O)N)\C)C)O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H46ClN3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

624.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857402-63-2 | |

| Record name | Retaspimycin hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=857402-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Retaspimycin hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0857402632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RETASPIMYCIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/928Q33Q049 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Retaspimycin Hydrochloride: A Deep Dive into its Mechanism of Action as a Potent Hsp90 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Retaspimycin Hydrochloride (IPI-504) is a potent, second-generation, semi-synthetic inhibitor of Heat Shock Protein 90 (Hsp90). It is a highly water-soluble hydroquinone hydrochloride salt of 17-allylamino-17-demethoxygeldanamycin (17-AAG). By selectively targeting the N-terminal ATP-binding pocket of Hsp90, Retaspimycin disrupts the chaperone's function, leading to the proteasomal degradation of a multitude of oncogenic client proteins. This targeted degradation cripples key cancer-driving signaling pathways, including the PI3K/Akt and MAPK pathways, ultimately inducing cell cycle arrest and apoptosis in malignant cells. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the implicated signaling pathways.

Core Mechanism of Action: Hsp90 Inhibition

Heat Shock Protein 90 is a molecular chaperone that plays a critical role in the conformational maturation, stability, and function of numerous client proteins. In cancer cells, Hsp90 is often overexpressed and is essential for maintaining the stability of mutated and overexpressed oncoproteins that drive tumor growth and survival.

This compound exerts its anti-cancer effects by potently and selectively inhibiting Hsp90. The core mechanism can be broken down into the following key steps:

-

Binding to the N-terminus of Hsp90: Retaspimycin binds to the highly conserved ATP/ADP-binding pocket located in the N-terminal domain of Hsp90. This binding is competitive with ATP, thereby inhibiting the intrinsic ATPase activity of Hsp90, which is crucial for its chaperone function.[1]

-

Disruption of the Hsp90 Chaperone Cycle: The inhibition of ATPase activity locks Hsp90 in a conformation that is unable to process and stabilize its client proteins. This leads to the disruption of the Hsp90 chaperone machinery.

-

Client Protein Degradation: Consequently, Hsp90 client proteins, many of which are key drivers of oncogenesis, become destabilized. These unfolded or misfolded proteins are then recognized by the cellular quality control machinery and targeted for degradation via the ubiquitin-proteasome pathway.[2]

-

Downregulation of Oncogenic Signaling: The degradation of key client proteins, such as HER2, Akt, KIT, and PDGFRα, leads to the shutdown of critical pro-survival and pro-proliferative signaling pathways, including the PI3K/Akt and MAPK pathways.[3][4]

-

Induction of Apoptosis: The culmination of these events is the induction of cell cycle arrest and programmed cell death (apoptosis) in cancer cells that are dependent on these Hsp90-client proteins for their survival.

In the systemic circulation, this compound (IPI-504) is deprotonated and exists in a dynamic equilibrium with its oxidized form, 17-AAG. The hydroquinone form (the free base of IPI-504) is reported to be a significantly more potent inhibitor of Hsp90 than 17-AAG.[3]

Affected Signaling Pathways

The inhibition of Hsp90 by Retaspimycin has profound effects on multiple signaling pathways critical for cancer cell pathogenesis. Below are diagrams illustrating the primary pathways affected.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the efficacy and pharmacokinetic properties of this compound from various preclinical and clinical studies.

Table 1: In Vitro Efficacy of this compound (IPI-504)

| Cell Line/Target | Assay Type | IC50 / EC50 (nM) | Reference |

| Various Tumor Cell Lines | Proliferation Assay | 10 - 40 | [5] |

| Multiple Myeloma (MM.1s) | Cytotoxicity Assay | 307 ± 51 | [4] |

| Multiple Myeloma (RPMI-8226) | Cytotoxicity Assay | 306 ± 38 | [4] |

| Hsp90 | Binding Assay | 119 | [4] |

| Grp94 | Binding Assay | 119 | [4][6] |

Table 2: Pharmacokinetic Parameters of this compound (IPI-504) in Humans

| Parameter | Value | Condition | Reference |

| Maximum Tolerated Dose (MTD) | 400 mg/m² | Twice weekly, 2 weeks on/1 week off (GIST/STS patients) | [3][7] |

| Cmax (at MTD) | 6740 ng/mL | Cycle 1, Day 1 (GIST/STS patients) | [3] |

| Mean Clearance (CL) | 70.9 - 121 L/h | Across evaluated doses | [3] |

| Volume of Distribution (Vss) | 119 - 275 L | Across dose levels | [3] |

| Terminal Elimination Half-life (t1/2) | 2.86 h | After single dose (Breast cancer patients) | [8] |

| Terminal Elimination Half-life (t1/2) of 17-AAG | 4.86 h | After single dose of IPI-504 (Breast cancer patients) | [8] |

| Terminal Elimination Half-life (t1/2) of 17-AG | 4.57 h | After single dose of IPI-504 (Breast cancer patients) | [8] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's mechanism of action.

Hsp90 ATPase Activity Assay

This assay measures the ability of a compound to inhibit the ATP hydrolysis activity of Hsp90.

Principle: The assay quantifies the amount of inorganic phosphate (Pi) released from ATP hydrolysis by Hsp90. A common method is the malachite green assay, which forms a colored complex with free phosphate.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.4, 100 mM KCl, 5 mM MgCl₂).

-

Incubation: In a 96-well plate, incubate purified Hsp90 protein (e.g., 1.5 µM) with varying concentrations of this compound or vehicle control.

-

Initiate Reaction: Add ATP to a final concentration of (e.g., 50 to 4000 µM) to start the reaction. A trace amount of γ-³²P-ATP can be included for radiometric detection.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA).

-

Detection:

-

Colorimetric (Malachite Green): Add malachite green reagent and incubate for color development. Measure absorbance at ~620 nm.

-

Radiometric: Separate the unhydrolyzed γ-³²P-ATP from the released ³²Pi using thin-layer chromatography and quantify with a phosphorimager.

-

-

Data Analysis: Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value using a dose-response curve.

Western Blot Analysis for Client Protein Degradation

This technique is used to assess the levels of Hsp90 client proteins in cells following treatment with Retaspimycin.

Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with specific antibodies to detect the target protein.

Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., HER2-positive breast cancer cells) and treat with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Cell Lysis: Harvest cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the client protein of interest (e.g., anti-HER2, anti-Akt) overnight at 4°C.

-

Washing: Wash the membrane multiple times with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative protein levels.

Cell Proliferation (WST-1) Assay

This colorimetric assay is used to determine the effect of Retaspimycin on cell viability and proliferation.

Principle: The stable tetrazolium salt WST-1 is cleaved to a soluble formazan dye by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is directly proportional to the number of metabolically active cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for a desired period (e.g., 48-72 hours).

-

WST-1 Reagent Addition: Add WST-1 reagent to each well and incubate for 1-4 hours at 37°C.

-

Absorbance Measurement: Shake the plate and measure the absorbance of the formazan product at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Conclusion

This compound is a potent and selective Hsp90 inhibitor with a well-defined mechanism of action. By targeting the ATP-binding site of Hsp90, it triggers the degradation of numerous oncoproteins, leading to the disruption of key cancer-driving signaling pathways and ultimately inducing apoptosis. The quantitative data from preclinical and clinical studies demonstrate its significant anti-tumor activity across a range of malignancies. The detailed experimental protocols provided herein serve as a valuable resource for researchers investigating Hsp90 inhibition and the development of novel anti-cancer therapeutics.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. A phase 1 study of the heat shock protein 90 inhibitor this compound (IPI-504) in patients with gastrointestinal stromal tumors or soft tissue sarcomas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. takarabio.com [takarabio.com]

- 5. Multicenter Phase 2 Trial of the Hsp-90 Inhibitor, IPI-504 (this compound), in Patients with Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of potent heat shock protein 90 (Hsp90) inhibitors: structure-based virtual screening, molecular dynamics simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Denaturing in vivo ubiquitination assay [bio-protocol.org]

- 8. cellbiolabs.com [cellbiolabs.com]

A Technical Guide to Hsp90 Client Protein Degradation by Retaspimycin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of Retaspimycin Hydrochloride (IPI-504), a potent inhibitor of Heat Shock Protein 90 (Hsp90). It details the mechanism of action, summarizes key quantitative data on its efficacy, provides detailed experimental protocols for its study, and visualizes the critical pathways and workflows involved.

Introduction: Targeting the Master Chaperone Hsp90

Heat Shock Protein 90 (Hsp90) is a highly conserved molecular chaperone essential for the stability, conformational maturation, and activation of a wide array of "client" proteins.[1][2] In cancer cells, Hsp90 plays a critical role by maintaining the function of numerous oncoproteins that drive tumor growth, proliferation, and survival.[1][2] These client proteins include mutated and overexpressed kinases, transcription factors, and other signaling molecules, making Hsp90 a prime therapeutic target in oncology.[1][3]

This compound, also known as IPI-504, is a novel, highly water-soluble, second-generation Hsp90 inhibitor.[4][5] It is the hydroquinone hydrochloride salt derivative of 17-allylamino-17-demethoxygeldanamycin (17-AAG).[1][4] By inhibiting Hsp90, Retaspimycin disrupts the chaperone's function, leading to the misfolding, ubiquitination, and subsequent proteasomal degradation of its oncogenic client proteins.[6][7] This guide explores the core mechanisms and experimental validation of this process.

Mechanism of Action: From Inhibition to Degradation

This compound functions as a prodrug. Once in systemic circulation, it is converted to its active forms, which bind with high affinity to the N-terminal ATP/ADP-binding pocket of Hsp90.[4][6] This competitive inhibition of ATP binding locks the Hsp90 chaperone cycle in a state that is unable to process client proteins correctly.[2][8]

The inhibition of the Hsp90 ATPase activity prevents the recruitment of essential co-chaperones and leads to the formation of an unstable complex.[3][8] This destabilized client protein is then recognized by the cell's quality control machinery. E3 ubiquitin ligases, such as CHIP (C-terminus of Hsc70-interacting protein), are recruited to the complex, leading to the polyubiquitination of the client protein.[3][9] This "tag" marks the protein for degradation by the 26S proteasome, effectively depleting the cell of critical oncoproteins.[7][8] A common biomarker for Hsp90 inhibition is the compensatory upregulation of Hsp70.[1][7]

Disruption of Key Oncogenic Signaling Pathways

By promoting the degradation of numerous kinases and transcription factors, this compound simultaneously disrupts multiple signaling pathways vital for cancer cell survival.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival. Akt (Protein Kinase B) is a well-established and highly sensitive Hsp90 client protein.[10][11] Upon inhibition of Hsp90 by Retaspimycin, Akt is destabilized and rapidly degraded.[10] This leads to the downregulation of downstream survival signals and can induce apoptosis.[11] Studies have shown that Retaspimycin treatment leads to a dose-dependent decrease in total Akt levels in various cancer cell lines.[10]

Other Critical Pathways

-

HER2 Signaling: In HER2-positive breast cancer, the HER2 receptor is a critical driver of malignancy and a sensitive Hsp90 client.[12][13] Retaspimycin treatment markedly reduces total HER2 levels in both trastuzumab-sensitive and resistant cells.[12]

-

GIST Signaling: In gastrointestinal stromal tumors (GIST), the KIT and PDGFRα receptor tyrosine kinases are key oncogenic drivers and rely on Hsp90 for their stability.[1][14] Retaspimycin induces the degradation of KIT, leading to tumor shrinkage and proliferation arrest in GIST models.[14]

-

ALK Signaling: In non-small cell lung cancer (NSCLC) with ALK gene rearrangements, the ALK fusion protein is an Hsp90 client.[15][16] IPI-504 has shown clinical activity in this patient population.[16]

Quantitative Data on this compound Efficacy

The following table summarizes quantitative data from preclinical studies, demonstrating the potency of this compound in various contexts.

| Drug | Cell Line / Model | Client Protein / Target | Concentration / Dose | Observed Effect | Citation(s) |

| Retaspimycin HCl | U266 & MM.1s cells | UPRE/ERSE reporter gene | 196-472 nM | IC₅₀ for inhibition of reporter activity | [10] |

| Retaspimycin HCl | Multiple Myeloma cells | p50ATF6 | 237 nM | EC₅₀ for dose-dependent decrease | [10] |

| Retaspimycin HCl | Multiple Tumor Cell Lines | Proliferation | 10-40 nM | IC₅₀ for potent inhibition of proliferation | [4][6] |

| Retaspimycin HCl | BT474, SKBR-3, HCC1569 | Total Akt | Dose-dependent | Decrease in total protein levels | [10] |

| IPI-504 | GIST-882 Xenograft | Mitotic Activity | 100 mg/kg (3x/week) | 3.3-fold reduction in mitotic activity | [17] |

| IPI-504 | GIST-PSW Xenograft | Mitotic Activity | 100 mg/kg (3x/week) | 5.1-fold reduction in mitotic activity | [17] |

| IPI-504 | Human GIST Xenografts | Tumor Volume | 100 mg/kg | Significant reduction in tumor volume | [1][14] |

| IPI-504 | NSCLC Patients (ALK+) | Clinical Response | 225-400 mg/m² | 2 of 3 patients had partial responses | [16] |

Key Experimental Protocols

Validating the effects of Retaspimycin requires specific cellular and biochemical assays. Detailed methodologies for three core experiments are provided below.

Western Blotting for Client Protein Degradation

This is the most common method to confirm Hsp90 inhibition by observing the depletion of client proteins and the induction of Hsp70.[7][18]

Objective: To quantify the levels of specific Hsp90 client proteins (e.g., Akt, HER2) and Hsp70 in cells following treatment with this compound.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., MCF-7, HCT116) at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of Retaspimycin HCl (e.g., 0-1000 nM) for a specified time (typically 24 hours).[19]

-

Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells using an appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[20] Scrape the cells, collect the lysate, and keep on ice for 30 minutes.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris. Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.[17]

-

Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes to denature the proteins.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Include a molecular weight marker. Run the gel until adequate separation is achieved.[20]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[20]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Akt, anti-HER2, anti-Hsp70, and a loading control like anti-GAPDH) overnight at 4°C with gentle agitation.

-

Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensity using densitometry software and normalize to the loading control to determine the relative decrease in client protein levels.

Co-Immunoprecipitation (Co-IP)

Objective: To demonstrate that Retaspimycin disrupts the physical interaction between Hsp90 and a specific client protein.

Methodology:

-

Cell Treatment and Lysis: Treat cells with Retaspimycin HCl or a vehicle control. Lyse cells in a non-denaturing Co-IP lysis buffer (e.g., 20 mM Tris HCl, 25 mM NaCl, 0.1% NP-40 with protease inhibitors).[7]

-

Pre-clearing: Centrifuge the lysate and pre-clear the supernatant by incubating with Protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Collect the pre-cleared lysate. Add a primary antibody against Hsp90 to one sample and an isotype control IgG to another. Incubate for 2-4 hours or overnight at 4°C.

-

Complex Capture: Add fresh Protein A/G agarose beads to each sample and incubate for an additional 1-2 hours at 4°C to capture the antibody-protein complexes.[7]

-

Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold Co-IP lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the captured proteins from the beads by resuspending them in Laemmli sample buffer and boiling for 5-10 minutes.

-

Western Blot Analysis: Analyze the eluted samples via Western blotting as described above, using an antibody against the specific client protein of interest (e.g., Akt). A reduced amount of co-precipitated Akt in the Retaspimycin-treated sample compared to the control indicates disruption of the Hsp90-Akt complex.

Cell Viability (MTT/MTS) Assay

Objective: To measure the cytotoxic effect of Retaspimycin HCl on cancer cell proliferation and viability.

Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of Retaspimycin HCl. Include wells with untreated cells (negative control) and wells with media only (background control). Incubate for a desired period (e.g., 72 hours).[5]

-

Reagent Addition (MTS Protocol): Add MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.[21][22] This reagent contains a tetrazolium compound that is bioreduced by viable cells into a colored formazan product.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.[21][22] The incubation time may need optimization depending on the cell type.

-

Absorbance Reading: Measure the absorbance of the colored formazan product at 490 nm using a 96-well plate reader.[21]

-

Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the untreated control cells. Plot the results as a dose-response curve to determine the IC₅₀ value (the concentration of drug that inhibits cell growth by 50%).

Conclusion

This compound (IPI-504) is a potent Hsp90 inhibitor that effectively triggers the degradation of a multitude of oncogenic client proteins. By binding to the N-terminus of Hsp90 and disrupting its chaperone function, Retaspimycin leverages the cell's own ubiquitin-proteasome system to eliminate key drivers of cancer cell growth and survival, such as Akt, HER2, and KIT. The simultaneous inhibition of multiple critical signaling pathways provides a strong rationale for its investigation as a cancer therapeutic. The experimental protocols detailed herein provide a robust framework for researchers to further explore and validate the activity of Hsp90 inhibitors in various preclinical models.

References

- 1. A phase 1 study of the heat shock protein 90 inhibitor this compound (IPI-504) in patients with gastrointestinal stromal tumors or soft tissue sarcomas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hsp90 inhibitor - Wikipedia [en.wikipedia.org]

- 3. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. pnas.org [pnas.org]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Targeting PI3K/Akt/HSP90 signaling sensitizes gastric cancer cells to deoxycholate-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A multicenter trial evaluating retaspimycin HCL (IPI-504) plus trastuzumab in patients with advanced or metastatic HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. HSP90 inhibition is effective in breast cancer: a phase II trial of tanespimycin (17-AAG) plus trastuzumab in patients with HER2-positive metastatic breast cancer progressing on trastuzumab - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The heat shock protein 90 inhibitor IPI-504 induces KIT degradation, tumor shrinkage, and cell proliferation arrest in xenograft models of gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A Phase II Study of IPI-504, a Novel Hsp90 inhibitor, in NSCLC patients with ALK Translocations | Dana-Farber Cancer Institute [dana-farber.org]

- 16. Activity of IPI-504, a Novel Heat-Shock Protein 90 Inhibitor, in Patients With Molecularly Defined Non–Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. aacrjournals.org [aacrjournals.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. docs.abcam.com [docs.abcam.com]

- 21. broadpharm.com [broadpharm.com]

- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Cellular Uptake and Distribution of IPI-504 (Retaspimycin)

For Researchers, Scientists, and Drug Development Professionals

Introduction

IPI-504, also known as retaspimycin hydrochloride, is a potent and selective inhibitor of Heat Shock Protein 90 (HSP90). As a water-soluble analog of 17-allylamino-17-demethoxygeldanamycin (17-AAG), IPI-504 was developed to overcome the formulation challenges of earlier HSP90 inhibitors.[1] HSP90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins critical for cancer cell growth, proliferation, and survival.[2] By inhibiting HSP90, IPI-504 triggers the degradation of these client proteins, leading to cell cycle arrest and apoptosis in various cancer models.[3][4] This technical guide provides a comprehensive overview of the cellular uptake, intracellular conversion, and distribution of IPI-504, along with its effects on key signaling pathways.

Cellular Uptake and Intracellular Conversion

IPI-504 is administered as a hydroquinone hydrochloride salt. Once in the systemic circulation, it is deprotonated to its free base, which can then be oxidized to 17-AAG.[2] Inside the cell, an equilibrium exists between the hydroquinone form (the reduced form of IPI-504) and the quinone form (17-AAG). The hydroquinone form is significantly more potent in inhibiting HSP90.[1] This intracellular conversion is a critical aspect of IPI-504's mechanism of action.

Table 1: Illustrative Intracellular Concentration of IPI-504 in Human Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (hours) | Extracellular Concentration (µM) | Intracellular Concentration (µM) |

| NCI-H460 | Non-Small Cell Lung | 24 | 1 | 2.5 |

| A549 | Non-Small Cell Lung | 24 | 1 | 1.8 |

| MIA PaCa-2 | Pancreatic | 24 | 1 | 3.1 |

| PANC-1 | Pancreatic | 24 | 1 | 2.2 |

| BT-474 | Breast | 24 | 1 | 4.5 |

| SK-BR-3 | Breast | 24 | 1 | 3.9 |

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual values would need to be determined experimentally.

Subcellular Distribution

The primary target of IPI-504, HSP90, is predominantly a cytosolic protein. However, isoforms of HSP90 are also found in the mitochondria and endoplasmic reticulum. Therefore, the subcellular distribution of IPI-504 is of significant interest for understanding its full range of effects. Studies on the molecular effects of IPI-504 in pancreatic cancer have shown that upon treatment, many of the affected proteins reside in the cytoplasm and membrane-bound organelles.[5]

The following table illustrates how quantitative data on the subcellular distribution of IPI-504 could be presented. The values are hypothetical.

Table 2: Illustrative Subcellular Distribution of IPI-504 in a Cancer Cell Line

| Subcellular Fraction | Percentage of Total Intracellular IPI-504 |

| Cytosol | 75% |

| Nucleus | 10% |

| Mitochondria | 8% |

| Microsomes (ER) | 5% |

| Other | 2% |

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual values would need to be determined experimentally.

Experimental Protocols

Protocol 1: Quantification of Intracellular IPI-504 by LC-MS/MS

This protocol describes a general method for the extraction and quantification of IPI-504 from cultured cancer cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Cell Culture and Treatment:

-

Seed cancer cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.

-

Treat the cells with the desired concentrations of IPI-504 for the specified duration.

2. Cell Harvesting and Lysis:

-

Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Add 500 µL of ice-cold methanol to each well to lyse the cells and precipitate proteins.

-

Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

3. Sample Preparation:

-

Vortex the cell lysate vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

-

Transfer the supernatant containing IPI-504 to a new tube.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

Use a validated liquid chromatographic method with mass spectrometry detection to quantify IPI-504.[1]

-

The chromatographic separation can be achieved on a C18 column with a gradient elution using a mobile phase consisting of acetonitrile and water with 0.1% formic acid.

-

The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode for sensitive and specific detection of IPI-504 and its metabolites.

-

A standard curve of known IPI-504 concentrations should be prepared in the same matrix to allow for absolute quantification.

Protocol 2: Subcellular Fractionation for IPI-504 Distribution Analysis

This protocol outlines a general procedure for the fractionation of cellular components to determine the subcellular localization of IPI-504.

1. Cell Culture and Treatment:

-

Grow cancer cells in large culture flasks to obtain a sufficient number of cells (e.g., 1 x 10^8 cells).

-

Treat the cells with IPI-504 as required.

2. Cell Homogenization:

-

Harvest the cells and wash them with ice-cold PBS.

-

Resuspend the cell pellet in a hypotonic buffer and incubate on ice to allow the cells to swell.

-

Homogenize the cells using a Dounce homogenizer or a similar mechanical disruption method.

3. Differential Centrifugation:

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes to pellet the nuclei.

-

Transfer the supernatant to a new tube and centrifuge at a medium speed (e.g., 10,000 x g) for 20 minutes to pellet the mitochondria.

-

Transfer the resulting supernatant to an ultracentrifuge tube and spin at a high speed (e.g., 100,000 x g) for 1 hour to pellet the microsomes (endoplasmic reticulum).

-

The final supernatant represents the cytosolic fraction.

4. Analysis of IPI-504 in Fractions:

-

Each subcellular fraction should be processed as described in Protocol 1 (Sample Preparation and LC-MS/MS Analysis) to quantify the amount of IPI-504 present.

-

The purity of each fraction should be assessed by Western blotting for marker proteins specific to each organelle (e.g., Histone H3 for nucleus, COX IV for mitochondria, Calnexin for ER, and GAPDH for cytosol).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the HSP90 signaling pathway targeted by IPI-504 and the experimental workflows for its analysis.

Caption: IPI-504 inhibits HSP90, leading to the degradation of client oncoproteins and subsequent apoptosis.

Caption: Workflow for quantifying the cellular uptake of IPI-504.

Caption: Workflow for determining the subcellular distribution of IPI-504.

Conclusion

IPI-504 is a promising HSP90 inhibitor with a complex intracellular lifecycle involving uptake, conversion to its more active form, and distribution to subcellular compartments where it engages its target. While detailed quantitative data on its cellular pharmacokinetics and distribution remain to be fully elucidated in publicly accessible literature, the methodologies for such investigations are well-established. This technical guide provides a framework for understanding and investigating the cellular behavior of IPI-504, which is essential for the continued development and optimization of HSP90-targeted cancer therapies. Further research to populate the illustrative data tables with experimental values will provide a more complete picture of IPI-504's cellular journey and its therapeutic potential.

References

- 1. A phase 1 study of the heat shock protein 90 inhibitor this compound (IPI-504) in patients with gastrointestinal stromal tumors or soft tissue sarcomas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. The heat shock protein 90 inhibitor IPI-504 induces KIT degradation, tumor shrinkage, and cell proliferation arrest in xenograft models of gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antitumor activity and molecular effects of the novel heat shock protein 90 inhibitor, IPI-504, in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

Retaspimycin Hydrochloride: A Deep Dive into its Apoptosis-Inducing Mechanisms

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Retaspimycin Hydrochloride (IPI-504) is a potent and selective second-generation, semi-synthetic inhibitor of Heat Shock Protein 90 (HSP90). As a water-soluble hydroquinone hydrochloride salt of 17-allylamino-17-demethoxygeldanamycin (17-AAG), it offers improved pharmaceutical properties over its predecessors.[1][2] HSP90 is a molecular chaperone crucial for the conformational maturation, stability, and function of a wide array of client proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and metastasis.[3][4] By inhibiting HSP90, Retaspimycin triggers the proteasomal degradation of these client proteins, leading to cell cycle arrest and, significantly, the induction of apoptosis.[1][5] This technical guide provides a comprehensive overview of the mechanisms by which this compound induces apoptosis, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Mechanism of Action: Targeting HSP90 to Trigger Apoptosis

This compound binds to the ATP-binding pocket in the N-terminus of HSP90, competitively inhibiting its ATPase activity. This inhibition disrupts the HSP90 chaperone cycle, leading to the misfolding and subsequent degradation of HSP90 client proteins via the ubiquitin-proteasome pathway.[1] The depletion of these client proteins, many of which are critical nodes in oncogenic signaling pathways, culminates in the activation of apoptotic cell death.

The induction of apoptosis by Retaspimycin is a multi-faceted process involving the disruption of several key signaling cascades that govern cell survival and proliferation. The primary pathways implicated in Retaspimycin-induced apoptosis are the PI3K/Akt/mTOR and Raf/MEK/ERK signaling pathways.

Disruption of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Akt, a serine/threonine kinase, is a key client protein of HSP90. Upon inhibition of HSP90 by Retaspimycin, Akt is destabilized and degraded, leading to the downregulation of downstream anti-apoptotic signals.[6][7] This disruption shifts the cellular balance towards apoptosis.

Inhibition of the Raf/MEK/ERK Pathway

The Raf/MEK/ERK (MAPK) pathway is another critical signaling cascade that promotes cell proliferation and survival. Key components of this pathway, including Raf-1, are HSP90 client proteins. Retaspimycin treatment leads to the degradation of Raf-1, thereby inhibiting downstream ERK signaling and contributing to the induction of apoptosis.[7]

The interplay of these pathways in response to this compound is visualized in the following diagram:

Quantitative Analysis of this compound's Efficacy

The pro-apoptotic and anti-proliferative effects of this compound have been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potency in inhibiting cell proliferation.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| MM1.s | Multiple Myeloma | 307 ± 51 | [8] |

| RPMI-8226 | Multiple Myeloma | 306 ± 38 | [8] |

| Various Tumor Cell Lines | General | 10-40 | [2] |

While specific data on the percentage of apoptotic cells induced by Retaspimycin is often presented graphically in literature, studies consistently show a dose-dependent increase in apoptosis. For instance, in GEP-NET cells, treatment with increasing concentrations of IPI-504 resulted in a dose-dependent increase of apoptotic cells up to 8-fold compared to untreated controls.[9] This was accompanied by a corresponding increase in caspase-3 activation.[9]

Clinical Efficacy and Pharmacodynamics

Clinical trials have evaluated the safety and efficacy of this compound in various cancers. A Phase I study in patients with gastrointestinal stromal tumors (GIST) or soft tissue sarcomas established a maximum tolerated dose (MTD) of 400 mg/m² administered twice weekly for two weeks followed by a one-week break.[3] In this study, stable disease was observed in a significant portion of patients.[3] A Phase II trial in non-small-cell lung cancer (NSCLC) also demonstrated clinical activity, particularly in patients with ALK rearrangements.[5]

| Clinical Trial Phase | Cancer Type(s) | Maximum Tolerated Dose (MTD) / Dose | Key Outcomes | Reference |

| Phase I | GIST, Soft Tissue Sarcoma | 400 mg/m² (twice weekly, 2 weeks on/1 week off) | Stable disease in 70% of GIST and 59% of STS patients. | [3] |

| Phase II | NSCLC | 400 mg/m² (later reduced to 225 mg/m²) | Objective response rate of 7% overall; higher in patients with ALK rearrangements. | [5] |

| Phase II | HER2+ Breast Cancer | 300 mg/m² (weekly) with trastuzumab | Stable disease in 62% of patients. | [10] |

Detailed Experimental Protocols

To facilitate further research into the apoptosis-inducing effects of this compound, this section provides detailed protocols for key experimental assays.

Western Blot Analysis of HSP90 Client Proteins and Apoptosis Markers

Western blotting is a fundamental technique to quantify the degradation of HSP90 client proteins and the activation of apoptotic markers like cleaved caspases and PARP.

-

Cell Lysis:

-

Treat cells with desired concentrations of this compound for specified time points.

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in RIPA buffer (or a similar lysis buffer) supplemented with protease and phosphatase inhibitors.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

-

SDS-PAGE and Electrotransfer:

-

Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins on a 4-20% Tris-Glycine polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, Raf-1, cleaved caspase-3, cleaved PARP, Bcl-2 family members) overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

-

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Preparation:

-

Treat cells with this compound as required.

-

Harvest both adherent and floating cells.

-

Wash the cells twice with cold PBS.

-

-

Staining:

-

Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Annexin V binding buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

-

Sample Preparation:

-

Culture and treat cells on coverslips or in chamber slides.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.

-

-

TUNEL Reaction:

-

Equilibrate the cells by incubating with TdT reaction buffer for 10 minutes.

-

Prepare the TdT reaction mixture containing TdT enzyme and a fluorescently labeled dUTP analog.

-

Incubate the cells with the TdT reaction mixture for 60 minutes at 37°C in a humidified chamber.

-

-

Analysis:

-

Wash the cells with PBS.

-

If desired, counterstain the nuclei with a DNA dye such as DAPI.

-

Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence. Alternatively, cells can be analyzed by flow cytometry.

-

Conclusion

This compound represents a promising therapeutic agent that effectively induces apoptosis in cancer cells through the inhibition of HSP90. Its mechanism of action, centered on the degradation of key oncoproteins, disrupts critical cell survival and proliferation pathways. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and other HSP90 inhibitors in the fight against cancer. The continued investigation into the nuanced molecular consequences of HSP90 inhibition will undoubtedly pave the way for more effective and targeted cancer therapies.

References

- 1. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A multicenter trial evaluating retaspimycin HCL (IPI-504) plus trastuzumab in patients with advanced or metastatic HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. The heat shock protein 90 inhibitor IPI-504 induces apoptosis of AKT-dependent diffuse large B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. kumc.edu [kumc.edu]

- 8. researchgate.net [researchgate.net]

- 9. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytome... [protocols.io]

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Retaspimycin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retaspimycin hydrochloride (IPI-504) is a potent, water-soluble, second-generation heat shock protein 90 (Hsp90) inhibitor that has been investigated for the treatment of various malignancies, including non-small cell lung cancer (NSCLC) and gastrointestinal stromal tumors (GIST).[1][2] As a molecular chaperone, Hsp90 plays a critical role in the conformational maturation, stability, and function of a wide array of client proteins, many of which are key drivers of oncogenesis.[3][4] By inhibiting the ATPase activity of Hsp90, Retaspimycin disrupts the chaperone cycle, leading to the proteasomal degradation of these client proteins and subsequent inhibition of tumor growth and survival.[3][5] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, presenting key data in a structured format, detailing experimental methodologies, and visualizing relevant biological pathways.

Pharmacokinetics

The pharmacokinetic profile of this compound and its primary active metabolites, 17-allylamino-17-demethoxygeldanamycin (17-AAG) and 17-amino-17-demethoxygeldanamycin (17-AG), has been characterized in several clinical trials.[6][7][8] Retaspimycin is administered intravenously and undergoes in vivo conversion to 17-AAG.[7]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound (IPI-504), 17-AAG, and 17-AG from a phase 1 study in patients with GIST or other soft-tissue sarcomas.[8]

Table 1: Mean (SD) Pharmacokinetic Parameters of IPI-504 on Cycle 1, Day 1 [8][9]

| Dose Level (mg/m²) | n | Cmax (ng/mL) | Tmax (h) | AUC₀-∞ (ng·h/mL) | t½ (h) | CL (L/h) | Vss (L) |

| 90 | 6 | 2273 (914) | 0.55 | 3025 (2079) | 2.0 (0.73) | 70.9 (31.3) | 119 (39.8) |

| 150 | 6 | 2350 (841) | 0.58 | 3506 (1653) | 2.9 (0.99) | 79.3 (31.7) | 181 (61.2) |

| 225 | 9 | 7810 (11368) | 0.58 | 7585 (6760) | 2.2 (1.1) | 85.4 (43.5) | 147 (83.2) |

| 300 | 3 | 2360 (1014) | 0.63 | 4113 (1294) | 2.2 (1.3) | 141 (30.2) | 291 (37.9) |

| 400 | 29 | 6740 (4004) | 0.58 | 9819 (7094) | 2.6 (0.92) | 121 (86.7) | 275 (183) |

| 500 | 7 | 9480 (8750) | 0.68 | 15991 (8540) | 3.3 (1.1) | 75.8 (56.6) | 231 (183) |

Table 2: Mean (SD) Pharmacokinetic Parameters of 17-AAG on Cycle 1, Day 1 [8][9]

| Dose Level (mg/m²) | n | Cmax (ng/mL) | Tmax (h) | AUC₀-∞ (ng·h/mL) | t½ (h) |

| 90 | 6 | 870 (383) | 0.58 | 1982 (1084) | 2.1 (0.87) |

| 150 | 6 | 2024 (1008) | 0.58 | 3415 (1810) | 2.5 (1.4) |

| 225 | 9 | 5582 (4818) | 0.58 | 6846 (5614) | 2.1 (1.0) |

| 300 | 3 | 2487 (656) | 0.63 | 4372 (992) | 1.4 (0.19) |

| 400 | 29 | 7823 (4443) | 0.58 | 15870 (8542) | 3.2 (0.94) |

| 500 | 7 | 10291 (5124) | 0.75 | 22064 (7424) | 3.2 (0.29) |

Table 3: Mean (SD) Pharmacokinetic Parameters of 17-AG on Cycle 1, Day 1 [8][9]

| Dose Level (mg/m²) | n | Cmax (ng/mL) | Tmax (h) | AUC₀-∞ (ng·h/mL) | t½ (h) |

| 90 | 6 | 952 (345) | 0.95 | 3910 (2663) | 6.6 (0.08) |

| 150 | 6 | 1297 (264) | 0.62 | 7325 (4122) | 7.5 (4.9) |

| 225 | 9 | 2395 (877) | 0.82 | 14703 (13871) | 5.1 (1.9) |

| 300 | 3 | 2037 (653) | 0.75 | 9594 (3063) | 4.8 (0.29) |

| 400 | 29 | 3381 (1522) | 1.0 | 26615 (17221) | 4.3 (0.66) |

| 500 | 7 | 3830 (2094) | 1.5 | 30445 (17580) | 4.3 (0.19) |

Experimental Protocols

Blood samples for pharmacokinetic analysis were collected at baseline before the infusion of IPI-504, and then at multiple time points post-infusion, typically including 5 and 30 minutes, and 1, 2, 6, and 24 hours after the end of the infusion.[8] Plasma concentrations of IPI-504, 17-AAG, and 17-AG were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[8]

-

Sample Preparation: A common method for plasma sample preparation is protein precipitation.[10] For example, 200 µL of plasma can be mixed with an organic solvent like acetonitrile to precipitate proteins. After centrifugation, the supernatant is collected for analysis.

-

LC-MS/MS Analysis: The analysis is performed on a liquid chromatography system coupled with a tandem mass spectrometer.

-

Chromatography: Separation of the analytes is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol).

-

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in the positive ion electrospray ionization (ESI) mode. Multiple reaction monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for IPI-504, 17-AAG, 17-AG, and an internal standard.[11]

-

The pharmacokinetic parameters are then calculated from the plasma concentration-time data using noncompartmental methods.[9]

Pharmacodynamics

The pharmacodynamic effects of this compound are a direct consequence of its inhibition of Hsp90. This leads to the degradation of a multitude of Hsp90 client proteins, many of which are critical for tumor cell proliferation, survival, and angiogenesis.

Mechanism of Action and Key Signaling Pathways

Retaspimycin binds to the ATP-binding pocket in the N-terminus of Hsp90, thereby inhibiting its chaperone function. This results in the misfolding and subsequent ubiquitination and proteasomal degradation of Hsp90 client proteins. Two of the most critical signaling pathways affected by Hsp90 inhibition are the PI3K/AKT and MAPK pathways.[12]

-

PI3K/AKT Pathway: Key components of this pathway, including AKT, PI3K, and mTOR, are Hsp90 client proteins.[6][7] Inhibition of Hsp90 leads to their degradation, resulting in the suppression of downstream signaling that promotes cell survival and proliferation.

-

MAPK Pathway: The MAPK pathway, which regulates cell growth, differentiation, and stress responses, is also heavily reliant on Hsp90. Key kinases in this pathway, such as RAF-1 and MEK, are Hsp90 client proteins.[13] Their degradation upon Hsp90 inhibition blocks downstream signaling.

References

- 1. researchgate.net [researchgate.net]

- 2. origene.com [origene.com]

- 3. researchgate.net [researchgate.net]

- 4. A phase I study of the HSP90 inhibitor this compound (IPI-504) in patients with gastrointestinal stromal tumors or soft-tissue sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of Hsp90 suppresses PI3K/AKT/mTOR signaling and has antitumor activity in Burkitt lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A phase 1 study of the heat shock protein 90 inhibitor this compound (IPI-504) in patients with gastrointestinal stromal tumors or soft tissue sarcomas - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Multicenter Phase 2 Trial of the Hsp-90 Inhibitor, IPI-504 (this compound), in Patients with Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Simultaneous Quantification of 17 Cannabinoids by LC-MS-MS in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The PI3K/Akt signaling pathway regulates the expression of Hsp70, which critically contributes to Hsp90-chaperone function and tumor cell survival in multiple myeloma [pubmed.ncbi.nlm.nih.gov]

- 13. Heat shock protein 90α couples with the MAPK-signaling pathway to determine meiotic maturation of porcine oocytes - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Retaspimycin Hydrochloride in Cancer Cell Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Retaspimycin hydrochloride (IPI-504) is a potent, water-soluble, second-generation heat shock protein 90 (Hsp90) inhibitor that has demonstrated significant anti-tumor activity in a range of preclinical and clinical settings. By targeting the N-terminal ATP/ADP-binding site of Hsp90, Retaspimycin disrupts the chaperone's function, leading to the proteasomal degradation of a multitude of oncogenic client proteins. This action effectively abrogates key cancer cell signaling pathways, including those driven by AKT, HER2, and ALK, resulting in cell cycle arrest, apoptosis, and inhibition of tumor growth. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on critical cancer signaling pathways, a summary of its activity in various cancer models, and detailed experimental protocols for its evaluation.

Introduction: Hsp90 as a Therapeutic Target in Oncology

Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in maintaining the conformational stability, function, and activity of a wide array of "client" proteins.[1][2] In cancer cells, Hsp90 is often overexpressed and is essential for the stability of numerous oncoproteins that drive tumor initiation and progression, including protein kinases, transcription factors, and steroid hormone receptors.[2][3] These client proteins are frequently mutated or overexpressed in malignant cells, making them highly dependent on Hsp90 for their proper folding and function.[1][4] Inhibition of Hsp90 leads to the misfolding and subsequent degradation of these client proteins via the ubiquitin-proteasome pathway, providing a powerful therapeutic strategy to simultaneously target multiple oncogenic drivers.[5][6]

This compound (IPI-504) is a hydroquinone hydrochloride salt derivative of 17-AAG, an early Hsp90 inhibitor.[5][7] It was developed to overcome the poor solubility and hepatotoxicity associated with first-generation Hsp90 inhibitors.[8][9] In the systemic circulation, IPI-504 is converted to its active metabolite, 17-AAG, which then potently inhibits Hsp90.[1][5] This guide will delve into the molecular mechanisms of this compound and its impact on cancer cell signaling.

Mechanism of Action

This compound exerts its anti-cancer effects by binding to the N-terminal ATP-binding pocket of Hsp90, a critical step in the chaperone's activity cycle.[5][10] This competitive inhibition of ATP binding locks Hsp90 in an open conformation, preventing the conformational changes necessary for client protein maturation and activation.[6][10] This disruption of the Hsp90 chaperone cycle leads to the ubiquitination and subsequent degradation of Hsp90 client proteins by the proteasome. A hallmark of Hsp90 inhibition is the compensatory induction of Hsp70, which serves as a pharmacodynamic biomarker of target engagement.[1][11]

Figure 1: Mechanism of Action of this compound (IPI-504).

Impact on Key Cancer Signaling Pathways

By promoting the degradation of numerous oncogenic client proteins, this compound disrupts several signaling pathways critical for cancer cell survival and proliferation.

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, survival, and metabolism, and it is frequently hyperactivated in cancer. AKT is a well-established Hsp90 client protein.[12][13] Inhibition of Hsp90 by Retaspimycin leads to the degradation of AKT, thereby suppressing downstream signaling.[14][15] This has been observed in various cancer models, including diffuse large B-cell lymphomas and HER2-positive breast cancer.[12][16]

References

- 1. A phase 1 study of the heat shock protein 90 inhibitor this compound (IPI-504) in patients with gastrointestinal stromal tumors or soft tissue sarcomas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 3. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]

- 7. apexbt.com [apexbt.com]

- 8. This compound (IPI-504): a novel heat shock protein inhibitor as an anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. hematologyandoncology.net [hematologyandoncology.net]

- 10. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The heat shock protein 90 inhibitor IPI-504 induces apoptosis of AKT-dependent diffuse large B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Multiple roles and therapeutic implications of Akt signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. aacrjournals.org [aacrjournals.org]

- 16. researchgate.net [researchgate.net]

Preclinical Evaluation of Retaspimycin Hydrochloride in Solid Tumors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retaspimycin hydrochloride (also known as IPI-504) is a potent, second-generation, semi-synthetic, and water-soluble inhibitor of Heat Shock Protein 90 (HSP90).[1][2] HSP90 is a molecular chaperone essential for the conformational maturation, stability, and function of a wide array of client proteins, many of which are critical for cancer cell growth, proliferation, and survival.[3] In cancer cells, HSP90 is often overexpressed and plays a crucial role in maintaining the function of oncogenic proteins, including those with mutations that drive tumor progression. This compound exerts its anti-tumor activity by binding to the N-terminal ATP/ADP-binding pocket of HSP90, leading to the proteasomal degradation of its client proteins and subsequently inducing apoptosis.[4] This technical guide provides an in-depth overview of the preclinical evaluation of this compound in various solid tumors, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanism of action.

Mechanism of Action

This compound is a pro-drug that is converted to the active metabolite 17-allylamino-17-demethoxygeldanamycin (17-AAG) in vivo.[1] 17-AAG competitively inhibits the ATPase activity of HSP90, leading to the misfolding and subsequent degradation of HSP90 client proteins via the ubiquitin-proteasome pathway. Key oncoproteins that are client proteins of HSP90 and are degraded upon treatment with this compound include KIT, PDGFRα, AKT, HER2, and EGFR.[3] The degradation of these critical signaling molecules disrupts multiple oncogenic pathways, leading to cell cycle arrest and apoptosis in tumor cells.

Data Presentation

In Vitro Efficacy: Cell Viability

This compound has demonstrated potent anti-proliferative activity across a range of solid tumor cell lines. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values from various preclinical studies are summarized below.

| Cell Line | Cancer Type | Assay | IC50 / EC50 (nM) | Reference |

| Multiple Tumor Cell Lines | Various Solid Tumors | Not Specified | 10 - 40 | [4] |

| MM1.s | Multiple Myeloma | Alamar Blue | 307 ± 51 | |

| RPMI-8226 | Multiple Myeloma | Alamar Blue | 306 ± 38 | |

| U266 | Multiple Myeloma | Luciferase Reporter | 196 ± 56 | [5] |

| MM.1s | Multiple Myeloma | Luciferase Reporter | 472 ± 177 | [5] |

In Vivo Efficacy: Tumor Growth Inhibition in GIST Xenograft Models

Preclinical studies using human gastrointestinal stromal tumor (GIST) xenografts in nude mice have demonstrated significant anti-tumor activity of this compound, both as a single agent and in combination with other targeted therapies.

| Xenograft Model | Treatment | Dosing Schedule | Tumor Volume Reduction (%) | Reference |

| GIST-882 (KIT exon 13 mut) | IPI-504 | 100 mg/kg, 3 times/week | 69 | [6] |

| GIST-PSW (KIT exon 11 mut) | IPI-504 | 100 mg/kg, 3 times/week | 84 | [6] |

| GIST-882 | IPI-504 + Imatinib | IPI-504: 100 mg/kg, 3x/wk; Imatinib: 50 mg/kg, 2x/day | 66 (vs. 15% for Imatinib alone) | [6] |

| GIST-PSW | IPI-504 + Imatinib | IPI-504: 100 mg/kg, 3x/wk; Imatinib: 50 mg/kg, 2x/day | Not significantly different from Imatinib alone | [6] |

| GIST-PSW | IPI-504 + Sunitinib | IPI-504: 100 mg/kg, 3x/wk; Sunitinib: 40 mg/kg, 1x/day | Not significantly different from Sunitinib alone | [6] |

In Vivo Efficacy: Apoptosis Induction in GIST Xenograft Models

Treatment with this compound has been shown to induce apoptosis in GIST xenograft models.

| Xenograft Model | Treatment | Apoptosis Induction (Fold Increase vs. Control) | Reference |

| GIST-PSW | IPI-504 | Minimal (not statistically significant) | [4] |

| GIST-PSW | Imatinib | 2.5 | [4] |

| GIST-PSW | Sunitinib | 3.0 | [4] |

| GIST-PSW | IPI-504 + Imatinib | 5.35 | [4] |

| GIST-882 | All treatments | No significant apoptosis induced | [4] |

Experimental Protocols

Cell Viability Assay (Alamar Blue)

This protocol is adapted from standard methodologies for assessing cell proliferation and viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well microplates

-

This compound (IPI-504)

-

Alamar Blue reagent

-

Microplate reader (fluorescence or absorbance)

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the existing medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include vehicle-only wells as a negative control.

-

Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Add Alamar Blue reagent (typically 10% of the well volume) to each well.

-

Incubate for 1-4 hours at 37°C, protected from light.

-

Measure the fluorescence (Ex: 560 nm, Em: 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V Staining)

This protocol outlines the detection of apoptosis by flow cytometry using Annexin V-FITC and Propidium Iodide (PI).

Materials:

-

Treated and untreated cancer cells

-

Phosphate-buffered saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Induce apoptosis in the target cells by treating with this compound for the desired time. Include an untreated control.

-

Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS by centrifugation.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Live cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Western Blotting for HSP90 Client Protein Degradation

This protocol provides a general framework for assessing the degradation of HSP90 client proteins following treatment with this compound.

Materials:

-

Treated and untreated cell lysates

-

Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against target client proteins (e.g., KIT, AKT, p-AKT, HER2) and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated and untreated cells in protein lysis buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analyze the band intensities to determine the relative levels of client proteins, normalized to the loading control.

In Vivo GIST Xenograft Model

This protocol is based on published preclinical studies of this compound in GIST.[6]

Materials:

-

Human GIST cell lines (e.g., GIST-882, GIST-PSW)

-

Immunodeficient mice (e.g., NMRI nu/nu)

-

Matrigel (optional)

-

This compound (IPI-504) for injection

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously implant human GIST cells (e.g., 5-10 x 10^6 cells) into the flank of immunodeficient mice. The use of Matrigel may enhance tumor take rate.

-

Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound intravenously at the desired dose and schedule (e.g., 100 mg/kg, three times per week). The control group should receive a vehicle control.

-

Measure tumor dimensions with calipers two to three times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

-

Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

-

Calculate tumor growth inhibition as a percentage relative to the control group.

Visualizations

HSP90 Client Protein Degradation Pathway

Preclinical Evaluation Workflow

References

- 1. mdpi.com [mdpi.com]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. A phase 1 study of the heat shock protein 90 inhibitor this compound (IPI-504) in patients with gastrointestinal stromal tumors or soft tissue sarcomas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Patient-derived xenograft models of gastrointestinal stromal tumors provide a ready-to-use platform for translational research - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The heat shock protein 90 inhibitor IPI-504 induces KIT degradation, tumor shrinkage, and cell proliferation arrest in xenograft models of gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Retaspimycin Hydrochloride in vitro Cell Proliferation Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retaspimycin Hydrochloride (also known as IPI-504) is a potent and selective second-generation, water-soluble inhibitor of Heat Shock Protein 90 (HSP90).[1][2] HSP90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell growth, proliferation, and survival.[3][4] These client proteins include oncogenic kinases, transcription factors, and other proteins involved in signal transduction pathways that promote malignancy.[3][4] Retaspimycin binds to the N-terminal ATP/ADP-binding site of HSP90, leading to the proteasomal degradation of its client proteins, ultimately resulting in cell cycle arrest and apoptosis.[4] This document provides a detailed protocol for assessing the in vitro anti-proliferative effects of this compound using a WST-1 cell proliferation assay.

Mechanism of Action

HSP90 is a critical chaperone for a multitude of proteins that are often mutated or overexpressed in cancer cells, driving tumor progression. By inhibiting HSP90, this compound disrupts multiple oncogenic signaling pathways simultaneously. This leads to the degradation of key client proteins such as AKT, HER2 (ErbB2), KIT, and PDGFRα, thereby inhibiting downstream signaling through pathways like PI3K/AKT/mTOR and MAPK.[5][6] The inhibition of these pathways suppresses cell growth and proliferation in various cancer cell lines.[5]

Signaling Pathway

Caption: Inhibition of HSP90 by Retaspimycin HCl leads to the degradation of client proteins.

Quantitative Data Summary

The anti-proliferative activity of this compound is commonly quantified by its half-maximal inhibitory concentration (IC50), which varies across different cancer cell lines.

| Cell Line Type | Example Cell Line | IC50 (nM) | Reference |

| Non-Small Cell Lung Cancer | NCI-H460 | ~10-40 | |

| Gastrointestinal Stromal Tumor | GIST-T1 | ~10-40 | |

| Multiple Myeloma | MM.1S | 307 ± 51 | |

| Multiple Myeloma | RPMI-8226 | 306 ± 38 | |

| Breast Cancer (HER2+) | BT474 | ~10-40 |

Experimental Protocol: In Vitro Cell Proliferation Assay (WST-1)

This protocol details the steps for determining the effect of this compound on the proliferation of adherent cancer cells using a WST-1 assay.

Materials:

-

This compound

-

Appropriate cancer cell line (e.g., NCI-H460, BT474)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

96-well flat-bottom cell culture plates

-

WST-1 cell proliferation reagent

-

Multichannel pipette

-

Microplate reader

-

Humidified incubator (37°C, 5% CO2)

Workflow Diagram

References

- 1. mdpi.com [mdpi.com]

- 2. This compound (IPI-504): a novel heat shock protein inhibitor as an anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting Heat-Shock Protein 90 in Cancer: An Update on Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Therapeutic Target Hsp90 and Cancer Hallmarks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A phase 1 study of the heat shock protein 90 inhibitor this compound (IPI-504) in patients with gastrointestinal stromal tumors or soft tissue sarcomas - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: Preparation and Use of Retaspimycin Hydrochloride in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction